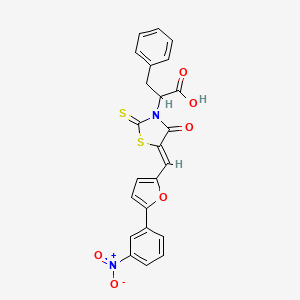
(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H16N2O6S2 and its molecular weight is 480.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan and nitrophenyl groups contributes to its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of thiazolidinones exhibit potent anticancer properties. For instance, (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid demonstrated IC50 values significantly lower than epalrestat, indicating strong inhibitory effects against cancer cell lines, including leukemia and colon cancer cells .
In a study focusing on related thiazolidinone compounds, it was found that modifications at the C-terminal significantly influenced anticancer activity, with some derivatives exhibiting moderate to strong antiproliferative effects in leukemia cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of thiazolidinone derivatives were tested against various bacterial strains and exhibited superior antibacterial activity compared to standard antibiotics like ampicillin. Notably, some compounds showed effectiveness against resistant strains such as MRSA .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of thiazolidinone derivatives. For example, certain compounds were reported to reduce levels of inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a mechanism for their therapeutic effects in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has shown that electron-donating groups at specific positions on the aromatic rings enhance anticancer properties .
Case Studies
- Cytotoxicity Studies : In vitro studies demonstrated that thiazolidinone derivatives possess micromolar cytotoxicity against multiple cancer cell lines, with one study reporting an IC50 value of 1.63 µM against breast cancer cells (MCF-7) .
- Antimicrobial Efficacy : A comparative study revealed that certain derivatives exhibited 6–17 times greater antifungal activity than standard treatments like bifonazole, indicating their potential as new antimicrobial agents .
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines/Pathogens |
|---|---|---|
| Anticancer | 1.63 (MCF-7) | Breast Cancer |
| 1.76 (DLD-1) | Colon Cancer | |
| <0.01 (MOLT-4) | Leukemia | |
| Antimicrobial | 0.58 - 0.65 | MRSA, E. coli |
| >10 | Fungal strains |
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6S2/c26-21-20(13-17-9-10-19(31-17)15-7-4-8-16(12-15)25(29)30)33-23(32)24(21)18(22(27)28)11-14-5-2-1-3-6-14/h1-10,12-13,18H,11H2,(H,27,28)/b20-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYOTQDTWFMTF-MOSHPQCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














